molecular formula C16H13N3O3 B5743399 5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5743399
M. Wt: 295.29 g/mol
InChI Key: JBNCVPTTWPXSCN-UHFFFAOYSA-N
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Description

5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two phenyl groups, one of which is substituted with nitro and the other with dimethyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-6-11(2)8-13(7-10)16-17-15(18-22-16)12-4-3-5-14(9-12)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNCVPTTWPXSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like nitrobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Lacks the dimethyl substitution, which may affect its chemical reactivity and biological activity.

    5-(3,5-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which can influence its electronic properties and reactivity.

    5-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: The position of the nitro group is different, potentially affecting its steric and electronic properties.

Uniqueness

The unique combination of nitro and dimethyl substitutions in 5-(3,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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